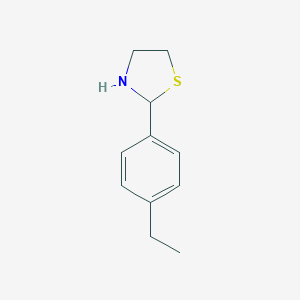

2-(4-Ethylphenyl)-1,3-thiazolidine

描述

Historical Context and Significance of 1,3-Thiazolidine Derivatives

The journey of 1,3-thiazolidine derivatives in medicinal chemistry is a compelling narrative of scientific curiosity and therapeutic innovation. The thiazolidine (B150603) ring is a fundamental component of many biologically active molecules. nih.gov Perhaps the most iconic example is the penicillin class of antibiotics, where the thiazolidine ring is a crucial structural element. wikipedia.org The discovery and development of penicillin revolutionized the treatment of bacterial infections and underscored the therapeutic potential of this heterocyclic system.

Over the decades, the significance of thiazolidine derivatives has expanded far beyond antibiotics. Researchers have synthesized and screened a vast number of these compounds, revealing a wide spectrum of pharmacological activities. e3s-conferences.org This has led to the development of drugs for various conditions, solidifying the importance of the 1,3-thiazolidine scaffold in modern drug discovery. nih.govhumanjournals.com

Structural Features and Core Heterocycle Framework

The core of a 1,3-thiazolidine is a saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. e3s-conferences.orgwikipedia.org This structure is the sulfur analog of oxazolidine. e3s-conferences.orgwikipedia.org The parent compound, thiazolidine, is a colorless liquid with the chemical formula C₃H₇NS. wikipedia.org

The versatility of the thiazolidine scaffold lies in the potential for substitution at various positions of the ring, particularly at the 2, 3, and 5-positions. nih.govresearchgate.net This allows for the creation of a diverse library of derivatives with distinct physicochemical and biological properties. The nature and position of these substituents play a critical role in determining the pharmacological activity of the resulting compound. For instance, the presence of a carbonyl group at the 4-position gives rise to the 4-thiazolidinone (B1220212) subclass, which itself is associated with a broad range of biological effects. researchgate.netsysrevpharm.org

Overview of Pharmacological Relevance of Thiazolidine Derivatives

The pharmacological relevance of 1,3-thiazolidine derivatives is remarkably broad, with compounds exhibiting a wide array of therapeutic activities. e3s-conferences.org Extensive research has demonstrated their potential as:

Antimicrobial agents: Many thiazolidine derivatives have shown potent activity against various strains of bacteria and fungi. e3s-conferences.orgnih.gov

Antidiabetic agents: The thiazolidinedione (TZD) class of drugs, such as pioglitazone (B448) and rosiglitazone (B1679542), are well-known for their use in managing type 2 diabetes by increasing insulin (B600854) sensitivity. nih.govyoutube.com

Anti-inflammatory agents: Several thiazolidinone derivatives have demonstrated significant anti-inflammatory properties. humanjournals.comorientjchem.org

Anticancer agents: The thiazolidine scaffold has been explored for the development of novel anticancer drugs, with some derivatives showing promising cytotoxic activity against various cancer cell lines. tandfonline.comekb.eg

Antiviral agents: Certain thiazolidinone derivatives have been identified as inhibitors of viral replication, including against HIV. orientjchem.orgekb.eg

Anticonvulsant agents: The potential of thiazolidine derivatives as anticonvulsants has also been investigated. nih.gov

Antioxidant agents: Some thiazolidine derivatives have shown the ability to counteract oxidative stress. nih.govmdpi.com

This wide range of biological activities has made the thiazolidine scaffold a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. e3s-conferences.orgnih.gov

| Pharmacological Activity | Examples of Thiazolidine Derivatives |

| Antimicrobial | Penicillins, various synthetic derivatives |

| Antidiabetic | Pioglitazone, Rosiglitazone |

| Anti-inflammatory | Various 4-thiazolidinone derivatives |

| Anticancer | GSK-1059615, AZD-1208 |

| Antiviral | Certain 2,3-diaryl-1,3-thiazolidin-4-ones |

Structure

2D Structure

属性

IUPAC Name |

2-(4-ethylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVTIOCKRYZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594819 | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145300-46-5 | |

| Record name | 2-(4-Ethylphenyl)thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145300-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1,3 Thiazolidine Derivatives

Classical Approaches for 1,3-Thiazolidine Ring Formation

Traditional methods for constructing the 1,3-thiazolidine nucleus have been well-established for decades and are prized for their reliability and simplicity. These approaches generally involve the cyclocondensation of primary amines and thiols with aldehydes or ketones.

One-pot reactions are highly efficient procedures where reactants undergo successive chemical transformations in a single reactor, avoiding the need for isolation of intermediates. The synthesis of 1,3-thiazolidine derivatives is often achieved through a one-pot condensation of an aldehyde, an amine, and a mercapto-containing compound. nih.gov This approach is advantageous due to its operational simplicity and reduced waste generation. For instance, new ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates have been synthesized in moderate to good yields through one-pot condensation/cyclization reactions involving substituted aromatic aldehydes, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid. nih.gov This general strategy can be adapted for the synthesis of 2-(4-Ethylphenyl)-1,3-thiazolidine by reacting 4-ethylbenzaldehyde (B1584596) with cysteamine (B1669678). The reaction typically proceeds via the initial formation of a Schiff base (imine) from the aldehyde and the amine, followed by the intramolecular cyclization through the nucleophilic attack of the thiol group.

A widely used classical method for synthesizing 1,3-thiazolidin-4-one derivatives involves the three-component reaction of an amine, a carbonyl compound (like an aldehyde), and thioglycolic acid (mercaptoacetic acid). researchgate.nethilarispublisher.com This reaction is a cornerstone in the synthesis of this class of heterocycles. hilarispublisher.com The process begins with the condensation of the amine and aldehyde to form an imine intermediate. Subsequently, the thiol group of mercaptoacetic acid attacks the imine, and an intramolecular cyclization occurs to yield the 1,3-thiazolidin-4-one ring. researchgate.netnih.gov Various catalysts and reaction conditions, including microwave irradiation, have been employed to improve the efficiency of this reaction, often shortening reaction times and increasing yields significantly. hilarispublisher.com For example, 2,3-diaryl-1,3-thiazolidin-4-ones can be synthesized by reacting a substituted benzaldehyde, a substituted aromatic amine, and mercaptoacetic acid in toluene (B28343) under microwave irradiation, achieving good yields in just a few minutes. hilarispublisher.com

L-cysteine, a naturally occurring amino acid containing a thiol group, is a valuable starting material for the synthesis of chiral 1,3-thiazolidine derivatives. The reaction of L-cysteine with aldehydes or ketones leads to the formation of 1,3-thiazolidine-4-carboxylic acid derivatives. nanobioletters.com This reaction is a condensation process where the amino group of L-cysteine reacts with the carbonyl compound to form an intermediate that subsequently cyclizes. nanobioletters.com For instance, stirring L-cysteine with an appropriate aldehyde in an ethanol:water mixture can produce the corresponding 2-substituted-thiazolidine-4-carboxylic acid. nanobioletters.com This method has been used to prepare a variety of thiazolidine (B150603) derivatives for biological evaluation. nanobioletters.comnih.gov

Advanced Synthetic Methodologies for Substituted 1,3-Thiazolidines

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and versatile methods. For 1,3-thiazolidines, this has led to the development of catalyst-mediated syntheses and multicomponent reactions that offer significant advantages over classical approaches.

The use of catalysts is crucial for enhancing the rate and yield of thiazolidine synthesis. A variety of catalysts have been explored for the one-pot, three-component condensation of amines, aldehydes, and thioglycolic acid.

Bi(SCH₂COOH)₃ : Bismuth(III) thioglycolate has been reported as an effective catalyst for the synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. researchgate.net This catalytic multicomponent reaction proceeds with good yields for a range of substrates, including both electron-deficient and electron-rich aldehydes. researchgate.net

LDHs@PpPDA : A nanocomposite catalyst, specifically poly(p-phenylenediamine) grafted on layered double hydroxides (LDHs@PpPDA), has been utilized for the synthesis of 1,3-thiazolidin-4-ones. researchgate.net This heterogeneous catalyst facilitates the three-component reaction of an amine, a carbonyl compound, and thioglycolic acid, which is believed to proceed through the formation of an imine followed by an intramolecular cyclization. researchgate.net

The application of such catalysts often allows for milder reaction conditions, easier product isolation, and the potential for catalyst recycling, aligning with the principles of green chemistry. nih.gov

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. nih.gov These reactions are highly valued for their ability to generate complex molecules with high atom economy and procedural simplicity. nih.govresearchgate.net The synthesis of thiazolidine derivatives is well-suited to MCR strategies.

For example, a one-pot, four-component condensation-cyclization reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes has been developed to produce novel thiazolidine-4-one derivatives in excellent yields. researchgate.netfigshare.com MCRs have also been used to create spiro[indole-thiazolidinones] under aqueous conditions, highlighting the potential for generating biologically relevant scaffolds. nih.gov The power of MCRs lies in their ability to quickly build molecular diversity by simply varying the individual components, making them a powerful tool for creating libraries of substituted 1,3-thiazolidines for further research. researchgate.net

Interactive Data Tables

Table 1: Overview of Synthetic Methods for 1,3-Thiazolidine Derivatives

| Method | Key Reactants | Typical Product | Key Features |

| One-Pot Condensation | Aldehyde, Amine, Mercapto-compound | 1,3-Thiazolidine | Operational simplicity, reduced waste. nih.gov |

| Mercaptoacetic Acid Route | Aldehyde, Amine, Mercaptoacetic Acid | 1,3-Thiazolidin-4-one | Well-established, versatile, often catalyzed. researchgate.nethilarispublisher.com |

| L-Cysteine Route | Aldehyde/Ketone, L-Cysteine | 1,3-Thiazolidine-4-carboxylic acid | Produces chiral derivatives. nanobioletters.com |

| Catalyst-Mediated Synthesis | Aldehyde, Amine, Thiol | 1,3-Thiazolidine/Thiazolidinone | Improved yields, milder conditions, catalyst recyclability. researchgate.netresearchgate.net |

| Multicomponent Reactions | 3+ Reactants (e.g., Aldehyde, Amine, Thiol, Isothiocyanate) | Diverse Substituted 1,3-Thiazolidines | High efficiency, atom economy, structural diversity. nih.govresearchgate.net |

Table 2: Examples of Catalysts in 1,3-Thiazolidin-4-one Synthesis

| Catalyst | Reactants | Conditions | Advantage |

| Bi(SCH₂COOH)₃ | Aromatic Amine, Aromatic Aldehyde, Mercaptoacetic Acid | Solvent-free | Good yields for diverse substrates. researchgate.net |

| LDHs@PpPDA | Amine, Carbonyl Compound, Thioglycolic Acid | Not specified | Effective for three-component reaction. researchgate.net |

| [Et₃NH][HSO₄] | Aniline, Aromatic Aldehyde, Thioglycolic Acid | 80 °C | Reusable ionic liquid catalyst, high yields. nih.gov |

| nano-CdZr₄(PO₄)₆ | Aldehyde, Aniline, Thioglycolic Acid | Ultrasonic irradiation | Fast reaction time (25 min), high yield (88%). nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of 1,3-thiazolidine derivatives is well-documented. nih.gov This method offers significant advantages over conventional heating by utilizing microwave radiation to directly and efficiently heat the reaction mixture. nih.gov The primary benefits include a dramatic reduction in reaction times, often from hours to mere minutes, and an improvement in product yields. ccsenet.orgnih.gov

For instance, one-pot, three-component reactions involving an aldehyde, an amine, and a mercaptoalkanoic acid can be efficiently carried out using microwave irradiation. ccsenet.orgresearchgate.net Studies have shown that microwave-assisted synthesis not only increases the rate of reaction but also provides uniform and specific heating, which can lead to higher reproducibility and cleaner reaction profiles. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their efficiency and environmental friendliness. nih.gov For example, the synthesis of certain thiazolidine derivatives using Amberlite IR-120H resin as a reusable catalyst under microwave irradiation (250 W) afforded high yields in just 3–6 minutes. nih.gov

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Lower | Reflux, various solvents | nih.gov |

| Microwave-Assisted | 3-10 minutes | Higher | Solvent-free or in toluene | ccsenet.orgnih.govresearchgate.net |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of 1,3-thiazolidine derivatives is a growing area of focus, aimed at minimizing environmental impact. nih.gov These principles guide chemists in designing safer, more efficient, and sustainable chemical processes.

Key green chemistry principles applied in this context include:

Energy Efficiency : Microwave-assisted synthesis is a prime example of Principle #6 (Design for Energy Efficiency), as it significantly reduces energy consumption compared to traditional heating methods. nih.govnih.gov

Use of Catalysis : The use of reusable catalysts, such as Amberlite IR-120H resin or various nano-catalysts, aligns with Principle #9 (Catalysis). nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste.

Safer Solvents and Auxiliaries : Principle #5 (Safer Solvents and Auxiliaries) is addressed by developing solvent-free reaction conditions or by using more environmentally benign solvents like water or ethanol, moving away from hazardous options like benzene (B151609). nih.govresearchgate.net

Waste Prevention : One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby preventing waste, which is the core tenet of Principle #1 (Waste Prevention). nih.govnih.gov

Less Hazardous Chemical Synthesis : This principle (Principle #3) encourages the use of substances that pose minimal toxicity to humans and the environment. youtube.comyoutube.com In the context of thiazolidine synthesis, this involves selecting starting materials and reagents that are less hazardous. For example, replacing carcinogenic benzene with a safer alternative aligns with this principle. youtube.com

Specific Synthetic Considerations for 2-Aryl-1,3-Thiazolidines

The synthesis of 2-aryl substituted thiazolidines, such as this compound, involves specific precursors and reaction mechanisms tailored to the formation of this particular structure.

Preparation of Intermediates for this compound

The primary synthetic route to this compound involves the condensation of two key intermediates: 4-ethylbenzaldehyde and cysteamine (also known as 2-aminoethanethiol).

4-Ethylbenzaldehyde : This aromatic aldehyde provides the 2-(4-ethylphenyl) substituent on the thiazolidine ring. It serves as the electrophilic component in the initial step of the cyclization reaction.

Cysteamine : This molecule is a bifunctional nucleophile containing both an amine (-NH₂) and a thiol (-SH) group. It is the backbone of the resulting heterocyclic ring.

The preparation of the final compound relies on the direct reaction between these two commercially available or readily synthesized intermediates. The reaction is typically a one-pot synthesis where the aldehyde and the aminothiol (B82208) are mixed, often in a suitable solvent and sometimes with a catalyst, to facilitate the ring-closing reaction.

Cyclization Reactions for Phenyl-Substituted Thiazolidines

The formation of the 1,3-thiazolidine ring from an aryl aldehyde and cysteamine is a classic example of a cyclocondensation reaction. The mechanism proceeds through two main stages:

Imine Formation : The reaction is initiated by the nucleophilic attack of the primary amine group of cysteamine on the carbonyl carbon of 4-ethylbenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is often reversible and can be catalyzed by acid.

Intramolecular Thiol Addition : The thiol group (-SH) of the same molecule then acts as a nucleophile, attacking the electrophilic carbon of the imine C=N double bond. This intramolecular cyclization is a rapid, ring-closing step that forms the five-membered thiazolidine heterocycle.

Pharmacological Spectrum and Biological Activities of 1,3 Thiazolidine Derivatives

Anticancer and Antiproliferative Activities

Thiazolidin-4-one derivatives, a subset of 1,3-thiazolidines, have garnered substantial attention for their anticancer properties. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cells and are being extensively researched for the development of new anticancer drugs. nih.govnih.gov

In Vitro Cytotoxicity Assessments

The cytotoxic effects of 1,3-thiazolidine derivatives have been evaluated against a panel of human cancer cell lines, revealing their potential as antiproliferative agents.

A549 (Human Lung Carcinoma): Certain thiazolidin-4-one derivatives have demonstrated notable cytotoxic activity against the A549 cell line. For instance, some compounds showed an IC50 value of 0.72 µM, indicating potent inhibition of cell growth. nih.gov Other related derivatives also exhibited significant activity against this cell line. nih.govnih.gov

MCF-7 (Human Breast Adenocarcinoma): Numerous studies have highlighted the efficacy of 1,3-thiazolidine derivatives against MCF-7 breast cancer cells. rjptonline.orgnih.govresearchgate.net Specific derivatives have shown strong inhibitory effects on MCF-7 cell growth, with some compounds exhibiting IC50 values as low as 0.47 µM. nih.govresearchgate.net The cytotoxic mechanism in MCF-7 cells can involve interference with estrogen receptor α (ERα)-dependent pathways. researchgate.net

HepG2 (Human Liver Carcinoma): Thiazolidine-2,4-dione derivatives have been tested for their antiproliferative activity against HepG2 cells. nih.gov Some of these compounds have shown promising results, with IC50 values indicating their potential as anticancer agents for liver cancer. nih.govnih.gov

769-P (Human Renal Cell Adenocarcinoma): Novel 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have been identified as having significant antiproliferative activity against 769-P renal cancer cells. spandidos-publications.com Compounds such as N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide and N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide have demonstrated dose- and time-dependent decreases in cell viability. spandidos-publications.com

LN229 (Human Glioblastoma): While direct studies on 2-(4-Ethylphenyl)-1,3-thiazolidine against LN229 are not prevalent, related thiazolidinone derivatives have been investigated for their antiglioma activity. For example, 2-(2-Methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one-loaded polymeric nanocapsules have shown in vitro antiglioma activity. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of 1,3-Thiazolidine Derivatives

| Cell Line | Derivative Type | IC50/GI50 Value | Reference |

| A549 | Thiazolidin-4-one | 0.59 µM - 0.72 µM | nih.gov |

| MCF-7 | 2,3-Thiazolidin-4-one | Potent Inhibition | nih.govresearchgate.net |

| MCF-7 | Thiazolidin-4-one-1,3,4-oxadiazole | 0.47 µM | nih.gov |

| HepG2 | Thiazolidine-2,4-dione | Variable | nih.govnih.gov |

| 769-P | 2,3-disubstituted 1,3-thiazolidin-4-one | 2.67 mM - 2.93 mM | spandidos-publications.com |

In Vivo Tumor Growth Inhibition Studies

Preclinical in vivo studies have provided evidence for the tumor growth inhibitory effects of 1,3-thiazolidine derivatives. For instance, certain thiazolidine-4-one derivatives have shown promising anti-breast cancer activity in in vivo models. nih.gov These studies are crucial for validating the therapeutic potential of these compounds before they can be considered for further clinical development. rjptonline.org

Modulation of Cell Cycle Progression and Apoptosis Induction

The anticancer activity of 1,3-thiazolidine derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Arrest: Some thiazolidinone derivatives have been shown to cause cell cycle arrest at different phases. For example, certain derivatives can induce G2/M phase arrest in breast cancer cells. nih.gov This disruption of the normal cell division process prevents the proliferation of cancer cells.

Apoptosis Induction: Thiazolidinone compounds can trigger apoptosis through various mechanisms. researchgate.net These include the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govresearchgate.net Some derivatives have been shown to induce apoptosis in a caspase-3/7 pathway-dependent manner. nih.gov Furthermore, they can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, to favor cell death. researchgate.net

Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 1,3-thiazolidine derivatives have demonstrated anti-angiogenic properties, making them attractive candidates for cancer therapy.

VEGFR-2 Inhibition: A key target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Thiazolidine-2,4-dione derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov By blocking VEGFR-2 signaling, these compounds can effectively inhibit the formation of new blood vessels that supply nutrients to the tumor. nih.gov

Antimicrobial Activities

In addition to their anticancer effects, 1,3-thiazolidine derivatives have shown a broad spectrum of antimicrobial activity.

Antibacterial Efficacy

The antibacterial properties of 1,3-thiazolidine derivatives have been evaluated against a range of pathogenic bacteria.

Staphylococcus aureus: Several thiazolidinone derivatives have exhibited significant activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA). asm.orgnih.govresearchgate.net Some compounds have demonstrated bactericidal effects and the ability to disrupt biofilm formation, which is a key virulence factor for S. aureus. asm.orgnih.gov

Escherichia coli: Certain 1,3-thiazolidin-4-one sulfonyl derivatives have been synthesized and tested for their antibacterial activity against Escherichia coli. nih.gov

Pseudomonas aeruginosa: Thiazolidinedione derivatives have been investigated for their potential to inhibit PhzS, a key enzyme in the pyocyanin (B1662382) biosynthesis pathway of Pseudomonas aeruginosa. nih.gov This inhibition can reduce the production of a major virulence factor without significantly affecting bacterial growth. nih.gov Some substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones have also shown significant activity against this bacterium. researchgate.net

Candida albicans: Thiazolidine (B150603) derivatives have also demonstrated antifungal activity against Candida albicans. spandidos-publications.comfrontiersin.org For example, N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide has shown activity against this yeast. spandidos-publications.com Other thiazole (B1198619) derivatives have also been reported to have anti-Candida activity. nih.gov

Interactive Data Table: Antibacterial Activity of 1,3-Thiazolidine Derivatives

| Microorganism | Derivative Type | Activity | Reference |

| Staphylococcus aureus | Thiazolidinone | Bactericidal, Anti-biofilm | asm.orgnih.gov |

| Escherichia coli | 1,3-Thiazolidin-4-one sulfonyl | Antibacterial | nih.gov |

| Pseudomonas aeruginosa | Thiazolidinedione | Inhibition of virulence factor | nih.gov |

| Candida albicans | 2,3-disubstituted 1,3-thiazolidin-4-one | Antifungal | spandidos-publications.com |

Antifungal Efficacy

There is no specific information available in the reviewed literature regarding the antifungal efficacy of this compound. However, the 1,3-thiazolidine nucleus is a component of various compounds that have been investigated for their antifungal properties. For instance, certain 2-aryl-3-substituted 4-thiazolidinones have been synthesized and evaluated for their activity against fungal strains. capes.gov.br Additionally, derivatives of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide have been explored as potential antifungal agents against phytopathogenic fungi. researchgate.net Studies on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have also shown activity against human pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

Specific data on the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains could not be located in the surveyed scientific literature. The thiazolidin-4-one scaffold, a related structure, is recognized for its potential in developing new antitubercular agents. mdpi.comnih.gov Numerous studies have focused on synthesizing and evaluating various thiazolidinone derivatives for their ability to inhibit the growth of M. tuberculosis. researchgate.netut.ac.irniscpr.res.in These investigations often involve modifying substituents at the 2, 3, and 5 positions of the thiazolidinone ring to enhance antimycobacterial potency. mdpi.comnih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

There is no available research specifically detailing the antiviral properties of this compound. The broader family of thiazolidine derivatives has been a subject of interest in antiviral research. e3s-conferences.org For example, 1,3-thiazolidine-4-carboxylic acids have been synthesized and evaluated for their potential against viruses such as the avian influenza virus (AIV) and infectious bronchitis virus (IBV). nih.gov Furthermore, thiazolidin-4-one derivatives have been identified as a versatile scaffold in the discovery of new antiviral compounds. nih.gov

Anti-inflammatory and Analgesic Properties

Specific studies on the anti-inflammatory and analgesic effects of this compound are not present in the current body of scientific literature. However, the thiazolidinone ring system, which is structurally related, is found in compounds exhibiting significant anti-inflammatory activity. scholarsresearchlibrary.comorientjchem.org Researchers have synthesized various thiazolidinone derivatives and tested them for anti-inflammatory and analgesic potential, with some compounds showing promising results in preclinical models. researchgate.netresearchgate.net The modification of existing non-steroidal anti-inflammatory drugs (NSAIDs) to include a thiazolidin-4-one moiety has also been explored as a strategy to develop new anti-inflammatory agents. mdpi.com

Antidiabetic and Metabolic Modulating Effects (e.g., PPARγ agonism)

Information regarding the antidiabetic and metabolic modulating effects of this compound is not available. The thiazolidinedione (TZD) class of compounds, which features a thiazolidine-2,4-dione core structure, are well-known peroxisome proliferator-activated receptor gamma (PPARγ) agonists used in the treatment of type 2 diabetes mellitus. nih.govnih.gov These agents improve insulin (B600854) sensitivity, but their use can be associated with adverse effects. nih.gov Research into new thiazolidine derivatives continues with the aim of developing safer and more effective antidiabetic drugs. e3s-conferences.orgnih.gov

Antioxidant Capacity (e.g., DPPH, ABTS radical scavenging assays)

There are no specific reports on the antioxidant capacity of this compound. In the broader context of related compounds, various thiazolidine derivatives have been synthesized and evaluated for their antioxidant potential using assays such as DPPH and ABTS radical scavenging. mdpi.comnih.gov For instance, the cyclization of certain acyl hydrazones into thiazolidin-4-ones has been shown to enhance antioxidant activity. mdpi.com This suggests that the thiazolidine ring can contribute to the radical scavenging properties of a molecule.

Other Reported Pharmacological Actions

No other specific pharmacological actions have been reported for this compound in the scientific literature. The 1,3-thiazolidine scaffold is known for its versatility and has been incorporated into molecules with a wide range of other biological activities, including but not limited to anticancer, nih.gov antidiarrheal, nih.gov and antibiofilm actions. nih.govmdpi.com

Anticonvulsant Activity

The 1,3-thiazolidine nucleus is a well-established pharmacophore in the development of anticonvulsant agents. e3s-conferences.org Numerous studies have explored the synthesis and anticonvulsant screening of various thiazolidinone and thiazolidine derivatives. nih.govnih.govbiointerfaceresearch.commdpi.com The general structure-activity relationship (SAR) studies often point to the nature and position of substituents on the thiazolidine ring as critical for activity. For instance, research on series of 2-aryl-4-thiazolidinones has shown that substituents on the aryl ring can significantly modulate anticonvulsant potency. nih.govbiointerfaceresearch.com However, specific anticonvulsant testing data for this compound has not been reported in the reviewed literature.

Antiparasitic Activity (e.g., Antimalarial, Trypanocidal)

Thiazolidine derivatives have emerged as a promising class of compounds in the search for new antiparasitic drugs, including those with antimalarial and trypanocidal properties.

Antimalarial Activity: The quest for novel antimalarial agents has led to the investigation of various heterocyclic compounds, with thiazolidine derivatives showing potential. doaj.orgpsu.edu Studies on related structures, such as 1,3,5-trisubstituted benzene (B151609) derivatives and anilino pyrazoles, have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. doaj.orgmdpi.com The efficacy of these compounds is often linked to specific substitution patterns that enhance their antiparasitic action. While the broader class of thiazoles and their derivatives have been explored, dedicated studies on the antimalarial effect of this compound are absent from the available research.

Trypanocidal Activity: Neglected tropical diseases like Chagas disease and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma species, are significant targets for drug discovery. nih.govresearchgate.net Research into novel trypanocidal agents has included the synthesis and evaluation of 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives. nih.govresearchgate.net Some of these compounds have shown potent activity against Trypanosoma cruzi and Trypanosoma brucei. nih.govnih.gov For example, a series of 1,3-thiazole derivatives demonstrated significant trypanocidal effects, with some compounds showing high selectivity for the parasite cells. nih.gov Despite this promising activity within the broader class, there is no specific data available on the trypanocidal properties of this compound.

Cardiovascular and Hypolipidemic Effects

Cardiovascular Effects: The thiazolidinedione subclass of thiazolidine derivatives, such as rosiglitazone (B1679542) and pioglitazone (B448), are well-known for their use as insulin sensitizers in the treatment of type 2 diabetes. Their cardiovascular effects have been a subject of extensive research and debate. openaccessjournals.comfrontiersin.orgresearchgate.net These compounds have been shown to have anti-inflammatory and anti-atherosclerotic properties, which could potentially reduce the risk of cardiovascular disease. openaccessjournals.comfrontiersin.org However, concerns have also been raised regarding potential adverse cardiovascular events with some derivatives. frontiersin.orgresearchgate.net It is crucial to note that these findings pertain to thiazolidinediones, which have a different oxidation state and substitution pattern compared to this compound. There is no literature available that specifically investigates the cardiovascular effects of this compound.

Hypolipidemic Effects: Some thiazolidinone derivatives have been investigated for their potential to lower lipid levels. For instance, certain 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones have demonstrated the ability to lower both serum cholesterol and triglyceride levels in animal models. capes.gov.br A study on a thiazolidinone derivative of nicotinic acid also revealed a hypolipidemic effect. researchgate.net These findings suggest that the thiazolidine scaffold can be a template for designing hypolipidemic agents. Nevertheless, specific research on the hypolipidemic activity of this compound has not been published.

Structure Activity Relationship Sar Studies of Phenyl Substituted 1,3 Thiazolidines

Influence of Substituents on the Phenyl Ring (e.g., ethyl group)

The nature and position of substituents on the C-2 phenyl ring of the 1,3-thiazolidine core are critical determinants of pharmacological activity. The presence of an ethyl group, as in 2-(4-Ethylphenyl)-1,3-thiazolidine, is just one of many variations that have been explored to modulate the biological effects of these compounds.

Research has shown that both the electronic and steric properties of substituents on the phenyl ring can significantly affect the activity of thiazolidine (B150603) derivatives. For instance, in studies on pyruvate (B1213749) kinase M2 (PKM2) activators, it was found that electron-withdrawing groups and bulky substituents on the benzene (B151609) ring led to deactivation of the enzyme. nih.gov Conversely, in a glucose uptake assay, a methyl-substituted analog showed enhanced activity, while the corresponding ethyl-substituted compound exhibited reduced activity. nih.gov

In the context of antimicrobial activity, the position of substituents has been shown to be crucial. For some series of thiazolidine-2,4-diones, meta-substituted compounds demonstrated enhanced activity compared to their para-substituted counterparts. nih.gov Specifically, chloro and bromo groups on the aromatic moiety have been associated with improved antimicrobial properties. researchgate.net For example, a chloro group at the ortho position resulted in greater activity than the same group at the para position. nih.gov

The development of anti-inflammatory agents has also benefited from SAR studies of the phenyl ring. The presence of a halogen at the C-2 position of the phenyl ring has been identified as an important requirement for anti-HIV activity in some 2,3-diaryl-1,3-thiazolidin-4-ones. orientjchem.org Furthermore, for certain thiazolidin-4-one derivatives, compounds with a 2-bromophenyl substituent showed significant anti-inflammatory activity. orientjchem.org

The antioxidant activity of thiazolidin-4-ones is also heavily influenced by phenyl ring substitution. Studies have indicated that the presence of nitro (NO2) and hydroxyl (OH) groups significantly impacts antioxidant potential. researchgate.net For instance, a 2-[(4-NO2)-phenyl] derivative was found to be the most active in one study. researchgate.net In another series, compounds with chloro, nitro, and cyano groups on the phenyl ring showed significantly higher radical scavenging ability compared to the parent compound. mdpi.com

The following table summarizes the influence of various phenyl ring substituents on the biological activities of 1,3-thiazolidine derivatives based on findings from multiple studies.

| Substituent | Position | Biological Activity | Finding |

| Ethyl | Para | Reduced glucose uptake activity | Showed 0.9-fold activity compared to the unsubstituted analog. nih.gov |

| Methyl | Para | Enhanced glucose uptake activity | Showed 1.9-fold activity compared to the unsubstituted analog. nih.gov |

| Electron-withdrawing groups (e.g., NO2) | - | Deactivated PKM2 | - nih.gov |

| Bulky groups | - | Deactivated PKM2 | Steric hindrance was detrimental to activity. nih.gov |

| Chloro | Ortho | Enhanced antimicrobial activity | More active than the para-substituted isomer. nih.gov |

| Bromo | - | Enhanced antimicrobial activity | - researchgate.net |

| Halogen (general) | C-2 | Important for anti-HIV activity | - orientjchem.org |

| 2-Bromophenyl | - | Significant anti-inflammatory activity | - orientjchem.org |

| Nitro (NO2) | Para | High antioxidant activity | Most active compound in a series of thiazolidin-4-ones. researchgate.net |

| Hydroxyl (OH) | - | Significant influence on antioxidant activity | - researchgate.net |

| Chloro, Nitro, Cyano | Para | High radical scavenging ability | Showed around 50% scavenging ability. mdpi.com |

Impact of Substitution at C-2 and N-3 Positions of the Thiazolidine Ring

Modifications at the C-2 and N-3 positions of the thiazolidine ring are pivotal in defining the biological profile of these heterocyclic compounds. The substituents at these positions can dramatically influence potency and selectivity for various therapeutic targets.

In the realm of anti-HIV agents, SAR studies have underscored the importance of specific substitutions at both C-2 and N-3. For a series of 2,3-diaryl-1,3-thiazolidin-4-ones, the nature of the substituents at these two positions was found to largely dictate their in vitro anti-HIV activity. nih.gov For instance, the presence of a halogen at the C-2 position on the phenyl ring, coupled with a 2-pyridyl substituent at the N-3 position of the thiazolidinone ring, was identified as a key requirement for potent anti-HIV-1 activity. orientjchem.org One such compound, 2-(2-chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one, proved to be an effective inhibitor of HIV-1 replication. orientjchem.org

The stability of the thiazolidine ring itself is influenced by substitution at the N-3 position. N-3 substituted thiazolidines are generally more stable in solution, as the substituent helps to prevent the ring from opening. psu.edu This increased stability can be advantageous for developing viable drug candidates. Furthermore, N-3 substitution often leads to increased solubility in most organic solvents, which can improve pharmacokinetic properties. psu.edu

The antimicrobial activity of thiazolidine derivatives is also significantly affected by substitutions at the N-3 position. Research on thiazolidine-2,4-diones has shown that substitution at the third position can confer antimicrobial properties, particularly when electron-withdrawing groups like chloro, bromo, hydroxyl, and nitro are attached to an aromatic moiety at this position. researchgate.net

The following table provides a summary of the impact of substitutions at the C-2 and N-3 positions on the biological activities of 1,3-thiazolidine derivatives.

| Position | Substituent | Biological Activity | Finding |

| C-2 | Halogenated Phenyl | Anti-HIV | A halogen at the C-2 position of the phenyl ring is important for activity. orientjchem.org |

| N-3 | 2-Pyridyl | Anti-HIV | The presence of a 2-pyridyl substituent at N-3 is an important requirement for anti-HIV activity. orientjchem.org |

| N-3 | General Substituents | Increased Ring Stability | Prevents ring opening in solution. psu.edu |

| N-3 | General Substituents | Increased Solubility | Improves solubility in most organic solvents. psu.edu |

| N-3 | Chloro, Bromo, Hydroxyl, Nitro on an aromatic moiety | Antimicrobial | Confers antimicrobial properties to thiazolidine-2,4-diones. researchgate.net |

Conformational Requirements for Specific Activities (e.g., "butterfly" conformation for anti-HIV)

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical factor for its interaction with biological targets. For 1,3-thiazolidine derivatives, specific conformations have been linked to particular biological activities, most notably anti-HIV activity.

A "butterfly-like" conformation has been proposed as a key requirement for the anti-HIV activity of certain 2,3-diaryl-1,3-thiazolidin-4-one derivatives. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The unique shape of the "butterfly" conformation is thought to allow these molecules to fit effectively into the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. nih.gov

Beyond the "butterfly" conformation, other conformational aspects are also important. For instance, in the context of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, the planarity of the 4-thiazolidinone (B1220212) scaffold and the spatial orientation of its substituents are crucial for binding. Molecular docking studies have revealed that the carbonyl group of the 4-thiazolidinone ring can form a hydrogen bond with specific amino acid residues, such as Tyr38, in the enzyme's active site. nih.gov Any modification that disrupts this hydrogen bond, such as replacing the 4-thiazolidinone with a 1,3-thiazin-4-one or a thiazolidine, leads to a dramatic decrease in inhibitory activity. nih.gov This highlights the precise conformational and electronic requirements for effective inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. semanticscholar.org This powerful tool is widely used in drug discovery to predict the activity of new compounds, optimize lead structures, and understand the mechanisms of drug action. semanticscholar.orgresearchgate.net

For phenyl-substituted 1,3-thiazolidines, QSAR studies have been instrumental in identifying the key structural features and physicochemical properties that govern their diverse biological activities. researchgate.net These models often employ a variety of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties. semanticscholar.org

Both linear and non-linear QSAR models have been developed for thiazolidine derivatives. For example, a non-linear QSAR model using Gene Expression Programming (GEP) was successfully developed to predict the anti-osteosarcoma activity of a series of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives. semanticscholar.org This non-linear approach was found to be more predictive than a linear model, highlighting the complex relationships that can exist between molecular structure and biological activity. semanticscholar.org

In another study focusing on urease inhibitors, a QSAR investigation of bioactive arylthiazolidines was conducted. jocpr.com Molecular descriptors such as logP (a measure of lipophilicity), HOMO (Highest Occupied Molecular Orbital energy), polarization, molecular weight, and hydration energy were calculated. jocpr.com A penta-parametric linear equation was developed that showed a high correlation between the observed and predicted biological activities, with an r-squared value of 0.98. jocpr.com

QSAR models provide valuable insights that can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. jocpr.com

Mechanisms of Action of 1,3 Thiazolidine Derivatives

Targeting Cellular Signaling Pathways

1,3-Thiazolidine derivatives exert their effects by interacting with a complex network of intracellular signaling pathways that govern cell fate and function. Their ability to modulate these pathways, either directly or indirectly, underscores their therapeutic potential.

PPARγ-Dependent and Independent Mechanisms

Thiazolidinediones (TZDs), a prominent class of 1,3-thiazolidine derivatives, are well-known for their role as high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govresearchgate.nettandfonline.com PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism. researchgate.nettandfonline.com Upon activation by TZD ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription. tandfonline.comresearchgate.net This PPARγ-dependent mechanism is central to the insulin-sensitizing effects of TZDs. researchgate.netresearchgate.net

However, mounting evidence indicates that thiazolidinedione derivatives also exert significant biological effects through mechanisms independent of PPARγ activation. nih.govresearchgate.netmdpi.com Some studies have shown that the antitumor effects of certain TZDs, such as troglitazone (B1681588) and ciglitazone (B1669021), are more closely related to their chemical structure rather than their potency in activating PPARγ. nih.gov These PPARγ-independent actions involve interference with multiple signaling pathways that control cell cycle progression and survival. nih.gov For instance, some TZDs can induce mitochondrial oxidation and uncoupling in a manner that is not blocked by PPARγ antagonists, suggesting a direct effect on mitochondrial function. mdpi.com This dual capability of acting through both PPARγ-dependent and -independent pathways contributes to the broad spectrum of their pharmacological activities. nih.gov

Modulation of PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.gov 1,3-Thiazolidine derivatives have been shown to modulate this pathway at various levels.

Some thiazolidinedione derivatives have been identified as inhibitors of PI3K. google.com For example, the compound 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione was identified as a dual inhibitor of both the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream proteins like Akt.

By inhibiting the PI3K/Akt pathway, these compounds can suppress cell growth and induce apoptosis. nih.gov The connection between the PI3K/Akt pathway and other signaling networks, such as the Wnt/β-catenin pathway, suggests that thiazolidinediones can have far-reaching effects. Inhibition of Akt can enhance the effects of TZDs on down-regulating key components of the Wnt signaling pathway. nih.gov This crosstalk highlights the intricate mechanisms through which these compounds exert their cellular effects.

Interaction with MAPK/ERK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Some 1,3-thiazolidine derivatives have been shown to interfere with this pathway. For instance, a specific thiazolidine-2,4-dione derivative was found to act as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, leading to cell proliferation inhibition and apoptosis. nih.gov The MAPK pathway can also interact with components of tight junctions, and its modulation can affect cellular structures. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its dysregulation is linked to various inflammatory diseases and cancer. sid.ir Several 1,3-thiazolidine derivatives have been investigated for their ability to inhibit the NF-κB pathway. sid.irresearchgate.net Studies have shown that certain thiazolidinone derivatives can significantly inhibit the expression of NF-κB in a dose-dependent manner in macrophage cell lines, thereby exerting anti-inflammatory effects. sid.ir This inhibition can occur at both the mRNA and protein levels without causing cellular toxicity. sid.ir The ability to suppress NF-κB activation makes these compounds promising candidates for the development of anti-inflammatory and anticancer agents. sid.irnih.govmdpi.com

Wnt/β-Catenin Signaling Modulation

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis, with its deregulation being implicated in various cancers. nih.govdoi.org Thiazolidinediones have been found to downregulate this pathway through multiple mechanisms. nih.gov

For example, troglitazone has been shown to decrease the expression of Wnt co-receptors and also target downstream components of the pathway. nih.gov It can inhibit the transactivation of β-catenin by reducing the protein levels of T-cell factor 4 (TCF4), which is a key transcription factor in this pathway. nih.gov Interestingly, some thiazolidinediones can facilitate the degradation of β-catenin through a PPARγ-independent mechanism. nih.gov The modulation of the Wnt/β-catenin pathway can also be influenced by the crosstalk with the PI3K/Akt pathway, where the inhibition of Akt can enhance the down-regulation of Wnt signaling molecules by TZDs. nih.govresearchgate.net This highlights a complex interplay of signaling networks that can be targeted by these compounds.

Enzyme Inhibition and Protein Modulation

Beyond their influence on signaling pathways, 1,3-thiazolidine derivatives are also recognized for their ability to directly inhibit the activity of various enzymes and modulate protein function, contributing to their therapeutic effects.

Inhibition of Kinases (e.g., Tyrosine Kinases, VEGFR-2, EGFR, HER-2)

Protein kinases are a large family of enzymes that play a central role in signal transduction and are attractive targets for drug development, particularly in oncology. nih.govnih.gov Derivatives of 1,3-thiazolidine have emerged as potent inhibitors of several kinases.

Tyrosine Kinases: Various thiazolidine-dione derivatives have been identified as inhibitors of tyrosine protein kinases. nih.gov For example, they have been shown to inhibit the epidermal growth factor (EGF) receptor kinase and c-src kinase with IC50 values in the micromolar range. nih.gov This inhibition is often specific to tyrosine kinases, with no significant effect on serine/threonine kinases. nih.gov Some N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas have demonstrated potent inhibitory activity against multiple tyrosine kinases, including c-Met, Src, and KDR. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govacs.org Several 1,3-thiazolidine-4-one derivatives have been evaluated as VEGFR-2 inhibitors. nih.govacs.org Docking studies have revealed that these compounds can bind to the active site of VEGFR-2, primarily through hydrophobic and π-stacking interactions. nih.gov Some derivatives have shown significant binding affinities to VEGFR-2, suggesting their potential as anti-angiogenic agents. nih.govacs.org

EGFR and HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are important targets in cancer therapy. nih.govyoutube.com Thiazolidine (B150603) derivatives have been developed as inhibitors of both EGFR and HER-2. nih.govnih.gov Certain thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory activity, leading to apoptosis and cell cycle arrest in cancer cells. nih.gov The mechanism of action often involves the accommodation of the 1,3-thiazol-4-one ring within the binding region of the kinase domain. nih.gov Dual inhibition of EGFR and other kinases like PI3K by thiazolidinone-based hybrids has also been explored as a therapeutic strategy. nih.gov

Table 1: Inhibitory Activity of 1,3-Thiazolidine Derivatives on Various Kinases

| Derivative Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolidine-diones | EGF receptor kinase | 1-7 µM | nih.gov |

| Thiazolidine-diones | c-src kinase | 1-7 µM | nih.gov |

| N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas | c-Met | 0.021 µmol L−1 | nih.gov |

| Thiazolyl-pyrazolines | EGFR | 83-305 nM | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | VEGFR-2 | 2.40-6.90 nM | nih.gov |

| 1,3-Thiazolidine-4-one derivatives | AURKA and VEGFR-2 | Binding affinities from −9.8 to −7.9 kcal/mol | acs.org |

Inhibition of Carbonic Anhydrases and HDAC

Carbonic Anhydrase (CA) Inhibition: Certain thiazolidinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes like pH regulation and gas exchange. nih.gov For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their CA inhibitory activity. rsc.org One compound from this series demonstrated an IC₅₀ value of 0.402 µM, indicating it was more potent than the standard inhibitor acetazolamide (B1664987) (IC₅₀ = 0.998 µM). rsc.org Kinetic studies revealed a competitive mode of inhibition, suggesting the compound directly competes with the natural substrate for the enzyme's active site. rsc.org Similarly, novel 2,4-thiazolidinedione-tethered coumarins have been developed as selective inhibitors for specific CA isoforms, namely CA IX and XII, which are implicated in tumorigenesis. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. nih.gov Novel N-substituted thiazolidinedione (TZD) derivatives have been designed and identified as isoform-selective HDAC inhibitors. nih.gov In one study, a compound designated P19, which incorporates a benzothiazole (B30560) ring, was found to be a potent and selective inhibitor of HDAC8 with an IC₅₀ of 9.3 µM. nih.gov Binding to the HDAC8 enzyme was confirmed using a thermal shift assay. nih.gov Another study focused on developing TZD-based HDAC6 inhibitors reported a compound (6b) with exceptional inhibitory activity (IC₅₀ = 21 nM) and high selectivity for HDAC6 over HDAC1. nih.gov This inhibition led to an increase in the acetylation of α-tubulin, a known substrate of HDAC6, in human neuroblastoma cells. nih.gov

Table 1: Inhibition of Carbonic Anhydrase and HDAC by Thiazolidine Derivatives

| Compound Class | Target Enzyme | Key Finding | Reported Value | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-thiazolidinone hybrid (7i) | Carbonic Anhydrase (CA) | Competitive inhibition | IC₅₀ = 0.402 µM | rsc.org |

| N-substituted Thiazolidinedione (P19) | HDAC8 | Selective inhibition | IC₅₀ = 9.3 µM | nih.gov |

| Thiazolidinedione-based inhibitor (6b) | HDAC6 | Selective inhibition | IC₅₀ = 21 nM | nih.gov |

Impact on Cell Cycle Regulators (e.g., Cyclin D1, p21, p27)

Thiazolidinediones (TZDs) have demonstrated the ability to modulate the expression of key proteins that control the cell cycle, particularly the transition from the G1 to the S phase. nih.gov Studies in human prostate cancer cells showed that growth-inhibitory concentrations of the TZDs rosiglitazone (B1679542) and ciglitazone led to a decrease in Cyclin D1 levels and a corresponding increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov This shift in protein expression was also associated with reduced phosphorylation of the retinoblastoma (Rb) protein, a critical step for G1/S transition. nih.gov

Induction of Cellular Apoptosis and Differentiation

Beyond direct enzyme inhibition, 1,3-thiazolidine derivatives can profoundly affect cell fate by inducing programmed cell death (apoptosis) or promoting cellular differentiation.

Thiazolidinediones have been shown to trigger apoptosis in various cancer models. aacrjournals.orgnih.gov This pro-apoptotic effect can be mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. For example, one 4-thiazolidinone (B1220212) derivative, Les-3640, was observed to increase caspase-3 activity in multiple human cell lines. nih.gov Similarly, certain carvone-thiazolidin-4-one hybrids were found to induce apoptosis through a caspase-3 dependent pathway and affect the cell cycle. mdpi.com

In parallel, thiazolidinediones are well-known inducers of cellular differentiation, particularly of preadipocytes into mature fat cells. aacrjournals.orgtg.org.au This process is largely mediated through the activation of the nuclear receptor PPARγ. aacrjournals.orgnih.gov The initiation of differentiation is often coupled with an exit from the cell cycle, and TZDs can counteract signals that inhibit differentiation, thereby promoting a more specialized cell state. aacrjournals.org This activity is not limited to adipocytes, as TZDs have also been shown to induce differentiation in some tumor cells. aacrjournals.org

Effects on Cellular Processes (e.g., cell migration, reactive oxygen species production)

The influence of 1,3-thiazolidine derivatives extends to dynamic cellular processes, including cell movement and the management of oxidative stress.

Cell Migration: The process of cell migration is complex and involves the regulation of cytoskeletal dynamics. Cyclin D1, a primary target of thiazolidinone derivatives as discussed previously, has been implicated in regulating cell migration. nih.gov While a direct link between 2-(4-Ethylphenyl)-1,3-thiazolidine and cell migration has not been established, its potential to modulate cyclin D1 levels suggests an indirect influence on this process. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Production: Some 4-thiazolidinone derivatives have been shown to modulate the cellular redox environment. nih.gov Studies evaluating the impact of these compounds on different human cell lines found that certain derivatives could cause an increase in the production of reactive oxygen species (ROS). nih.gov For instance, the derivative Les-2194 increased ROS production in squamous cell carcinoma and colon adenocarcinoma cell lines, while another derivative, Les-3640, induced ROS overproduction in fibroblasts and cancer cells. nih.gov In another context, the anti-leukemic compound DIF-3, which shares some structural features with thiazolidine derivatives, was found to induce a rapid and robust generation of ROS within the mitochondria, suggesting this can be an early event in the compound's mechanism of action. oncotarget.com

Computational Studies and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial for understanding the potential biological targets of a compound. For scaffolds related to 2-(4-Ethylphenyl)-1,3-thiazolidine, molecular docking has been extensively used to explore interactions with various key proteins implicated in disease.

Detailed research findings from studies on analogous thiazolidine (B150603) structures indicate that this heterocyclic system can effectively interact with several important biological targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Docking studies on thiazolidine-2,4-dione derivatives with the ATP-binding pocket of VEGFR-2 (PDB ID: 2OH4) have been performed using software like the Molecular Operating Environment (MOE). nih.gov These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For instance, derivatives have been designed to target the hinge region and the DFG-motif of the receptor. nih.gov

HIV-1 RT: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to and inhibit HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.gov Docking studies have been conducted on novel 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives to rationalize their inhibitory activity against HIV-1 RT. nih.gov These in silico experiments help elucidate the structure-activity relationships and guide the design of more potent inhibitors. nih.gov

Other Kinases: The thiazolidine scaffold has been investigated for its potential to inhibit other protein kinases. For example, docking studies have been performed against the c-KIT tyrosine kinase (PDB ID: 1T46) to evaluate the anti-viral potential of certain thiazolidin-4-one derivatives. samipubco.com

The results from these simulations are typically quantified by a docking score, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

Table 1: Representative Molecular Docking Data for Thiazolidine Derivatives against Various Targets

| Target Protein | PDB ID | Ligand Class | Software | Key Interactions Noted | Reference |

|---|---|---|---|---|---|

| VEGFR-2 | 2OH4 | Thiazolidine-2,4-dione | MOE | Hydrogen bonds with hinge region amino acids | nih.gov |

| HIV-1 RT | - | 3-(1,3,4-Thiadiazol-2-yl)thiazolidin-4-one | - | Binding to the non-nucleoside inhibitor binding pocket | nih.gov |

| c-KIT Tyrosine Kinase | 1T46 | Thiazolidin-4-one | - | Interactions within the kinase domain | samipubco.com |

| PPAR-γ | - | Thiazolidine-2,4-dione | - | H-bonding with active site residues | researchgate.netresearchgate.netrsc.org |

Quantum Chemical Calculations and Thermodynamic Variable Analysis

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and compute a wide range of properties.

For thiazole (B1198619) and other related heterocyclic derivatives, calculations are often performed using the Gaussian program package with specific methods and basis sets, such as B3LYP/6-311G(d,p). researchgate.netepstem.net These studies can determine:

Optimized Molecular Structure: Bond lengths, bond angles, and dihedral angles are calculated to find the most stable 3D conformation of the molecule. epstem.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netepstem.net

Thermodynamic Properties: Parameters such as total energy, entropy, and thermal capacity can be computed, providing a theoretical basis for the molecule's stability. epstem.net

Spectroscopic Data: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. epstem.net

Table 2: Example of Calculated Quantum Chemical Parameters for a Thiazolidine-related Structure

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 eV | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4.0 to 5.5 eV | researchgate.net |

| Dipole Moment | Measure of molecular polarity | 1.5 to 4.0 Debye | tandfonline.com |

| Total Energy | Ground state energy of the molecule | Varies with basis set | epstem.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov These simulations track the movements of all atoms in the system over a set period, often hundreds of nanoseconds. tandfonline.com

MD simulations are particularly valuable for validating docking results. nih.gov By analyzing the trajectory, researchers can assess the stability of the predicted binding pose. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Studies on thiazolidinedione derivatives complexed with targets like VEGFR-2 and PPAR-γ have used MD simulations to confirm that the ligand remains stably bound within the active site, reinforcing the validity of the docking predictions. nih.govnih.govnih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic profile of a drug candidate is critical to its success. In silico ADME prediction tools, such as SwissADME and Discovery Studio, are used in the early stages of drug discovery to estimate how a compound will behave in the body. nih.govymerdigital.com For thiazolidine derivatives, these predictions have been crucial for identifying candidates with favorable drug-like properties. nih.govijpsr.com

Key ADME parameters evaluated include:

Aqueous Solubility: Affects absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. nih.govsamipubco.com

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to enter the central nervous system. nih.govsamipubco.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. For example, many thiazolidine derivatives are predicted to not inhibit the CYP2D6 enzyme, suggesting a lower risk of certain metabolic interactions. nih.govymerdigital.com

Lipinski's Rule of Five: A set of criteria used to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com

Table 3: Representative Predicted ADME Properties for Thiazolidine Derivatives

| Property | Predicted Outcome | Implication | Reference |

|---|---|---|---|

| Aqueous Solubility | Poor to Low | May require formulation strategies | nih.gov |

| Human Intestinal Absorption (HIA) | Poor to Good | Varies with substituents | nih.govsamipubco.com |

| BBB Penetration | Negligible / Low | Reduced risk of CNS side effects | nih.govsamipubco.com |

| CYP2D6 Inhibition | No | Lower potential for drug-drug interactions | nih.gov |

| Lipinski's Rule of Five | Adherence | Good drug-likeness profile | tandfonline.com |

In Silico Toxicity Profiling

Early assessment of potential toxicity is essential to minimize late-stage failures in drug development. In silico toxicity prediction platforms, such as ProTox-II, use computational models to estimate the likelihood of a compound causing various forms of toxicity. ymerdigital.com

For different thiazolidine derivatives, these tools have been used to predict:

Hepatotoxicity: Potential to cause liver damage.

Carcinogenicity: Potential to cause cancer.

Mutagenicity: Potential to cause genetic mutations.

Immunotoxicity: Potential to harm the immune system.

These predictions, while not definitive, provide an important early warning system, allowing chemists to prioritize compounds with a higher probability of being safe for further development. nih.govymerdigital.com Studies on thiazolidine-2,4-diones and other related structures have generally shown acceptable predicted toxicity profiles, supporting their development as potential drug candidates. nih.govnih.gov

Table 4: Summary of In Silico Toxicity Predictions for Representative Thiazolidine Scaffolds

| Toxicity Endpoint | Prediction Method | Predicted Risk | Reference |

|---|---|---|---|

| Hepatotoxicity | ProTox-II | Generally predicted to be inactive | ymerdigital.com |

| Carcinogenicity | ProTox-II | Generally predicted to be inactive | ymerdigital.com |

| Mutagenicity | ProTox-II | Generally predicted to be inactive | ymerdigital.com |

| Immunotoxicity | ProTox-II | Generally predicted to be inactive | ymerdigital.com |

Future Research Directions and Therapeutic Potential of 2 4 Ethylphenyl 1,3 Thiazolidine and Its Derivatives

Development of Novel Therapeutic Agents

The thiazolidin-4-one nucleus is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnih.govmdpi.com Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity. The versatility of the thiazolidine (B150603) ring allows for modifications at various positions, enabling the creation of extensive compound libraries for high-throughput screening. nih.gov

The development of innovative synthetic methodologies, including green chemistry approaches and the use of novel catalysts, will be crucial in generating diverse and novel thiazolidine derivatives. nih.gov For instance, one-pot synthesis protocols and microwave-assisted synthesis have been shown to be efficient methods for producing these compounds. nih.gov The exploration of new starting materials and reaction pathways will continue to be a significant area of research to create next-generation therapeutic agents.

Investigation of Multitargeted and Dual-Target Compounds

The complexity of many diseases, such as cancer and inflammatory disorders, often involves multiple biological pathways. This has spurred interest in the development of multitargeted or dual-target drugs that can modulate several targets simultaneously, potentially leading to improved efficacy and reduced development of resistance. The thiazolidin-4-one scaffold is well-suited for the design of such agents.

For example, derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. nih.gov In the context of cancer therapy, researchers are exploring thiazolidinone derivatives that can concurrently inhibit multiple receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and HER-2, which are crucial for tumor growth and angiogenesis. nih.govnih.gov Future research will likely involve the integration of computational modeling and medicinal chemistry to rationally design and synthesize novel thiazolidinone-based compounds with precisely tailored multitargeting profiles.

Potential in Combination Therapies

Thiazolidine derivatives hold promise for use in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance. Their diverse mechanisms of action suggest they could be synergistic with a variety of other drugs. For instance, in cancer treatment, a thiazolidinone derivative that inhibits a specific signaling pathway could be combined with a traditional cytotoxic agent to achieve a more potent antitumor effect.

Future research should focus on identifying optimal combination strategies. This will involve preclinical studies, both in vitro and in vivo, to evaluate the synergistic, additive, or antagonistic effects of thiazolidine derivatives when used with other drugs. Understanding the molecular basis of these interactions will be key to designing effective combination therapy regimens for various diseases.

Exploration of Derivatives for Specific Disease Areas

While much of the focus has been on cancer, the therapeutic potential of thiazolidine derivatives extends to a wide range of diseases.

Anticancer Activity: The anticancer potential of thiazolidin-4-ones is well-documented, with derivatives showing activity against various cancer cell lines, including breast, colon, and lung cancer. nih.govnih.gov Future research will likely focus on developing derivatives with improved tumor selectivity and the ability to overcome resistance to existing therapies. The investigation of their effects on novel cancer targets and the tumor microenvironment will be a key area of exploration.

Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazolidine derivatives have demonstrated promising activity against a range of bacteria and fungi. nih.gov Future research will aim to optimize their antimicrobial spectrum and potency, as well as to investigate their mechanisms of action to identify novel bacterial or fungal targets.

Anti-inflammatory and Analgesic Activity: Thiazolidin-4-ones have been shown to possess significant anti-inflammatory and analgesic properties. mdpi.com Research in this area will likely focus on developing derivatives with improved gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Activity: Emerging evidence suggests that certain thiazolidinone derivatives may have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases. Further studies are needed to explore this potential and to elucidate the underlying mechanisms.

Advanced Preclinical and Clinical Studies

To translate the promising preclinical findings of thiazolidine derivatives into clinical applications, rigorous and comprehensive studies are essential. Future research should prioritize:

In-depth Mechanism of Action Studies: While many biological activities have been reported, the precise molecular mechanisms of action for many thiazolidinone derivatives are not fully understood. Advanced studies using techniques such as proteomics, genomics, and structural biology will be crucial to identify their specific cellular targets and signaling pathways.

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is necessary. nih.gov This will help in selecting candidates with favorable drug-like properties for further development.